molecular formula C26H39NO2Si B15090169 (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol

(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol

Cat. No.: B15090169
M. Wt: 425.7 g/mol
InChI Key: BGUXLCIDVLNRLF-UHFFFAOYSA-N
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Description

(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is a complex organic compound characterized by the presence of an aziridine ring, a hydroxyl group, and a tert-butyldiphenylsilyl ether moiety. This compound is primarily used in scientific research and chemical synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the aziridine ring and the introduction of the tert-butyldiphenylsilyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aziridine ring can be reduced to form amines.

    Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMSO), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the aziridine ring produces amines.

Scientific Research Applications

(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used as an intermediate in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyldiphenylsilyl ether group provides stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)oxetan-2-yl)methanol
  • (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)epoxide-2-yl)methanol

Uniqueness

Compared to similar compounds, (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. The tert-butyldiphenylsilyl ether group also enhances its stability and solubility, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H39NO2Si

Molecular Weight

425.7 g/mol

IUPAC Name

[3-[7-[tert-butyl(diphenyl)silyl]oxyheptyl]aziridin-2-yl]methanol

InChI

InChI=1S/C26H39NO2Si/c1-26(2,3)30(22-15-9-7-10-16-22,23-17-11-8-12-18-23)29-20-14-6-4-5-13-19-24-25(21-28)27-24/h7-12,15-18,24-25,27-28H,4-6,13-14,19-21H2,1-3H3

InChI Key

BGUXLCIDVLNRLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC3C(N3)CO

Origin of Product

United States

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